molecular formula C21H22N2O3 B11630695 Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11630695
M. Wt: 350.4 g/mol
InChI Key: UOKGDUVZVYYNDY-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Esterification: The carboxylate ester group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the nitro groups (if present), resulting in the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave-assisted synthesis.

Major Products:

    Oxidation: Quinoline N-oxides, carboxylic acids, and aldehydes.

    Reduction: Amines, reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Similar Compounds: Quinoline, 4-aminoquinoline, 8-hydroxyquinoline, and chloroquine.

    Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and ester groups contribute to its versatility in various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(3-methoxyanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-5-26-21(24)18-12-22-19-14(3)9-13(2)10-17(19)20(18)23-15-7-6-8-16(11-15)25-4/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

UOKGDUVZVYYNDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

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